AZD5582

Descripción general

Descripción

AZD5582 es un novedoso inhibidor de moléculas pequeñas de las proteínas de apoptosis (IAP) antagonista. Ha ganado una atención significativa en el campo de la investigación del cáncer debido a su capacidad para inducir la apoptosis en las células cancerosas al dirigirse a la proteína inhibidora celular de la apoptosis 1 (cIAP1) y la proteína inhibidora de la apoptosis ligada al cromosoma X (XIAP) . Este compuesto es particularmente notable por sus posibles aplicaciones terapéuticas en el tratamiento de varios tipos de cáncer, incluido el cáncer de páncreas .

Métodos De Preparación

La síntesis de AZD5582 implica una serie de reacciones químicas complejas. La ruta sintética normalmente incluye la formación de un mimético Smac (DIABLO) basado en el motivo AVPI divalente, que actúa como un potente antagonista contra las IAP . Los métodos de producción industrial para this compound no están ampliamente documentados en el dominio público, pero se sabe que el compuesto se sintetiza en condiciones estrictas para garantizar una alta pureza y eficacia .

Análisis De Reacciones Químicas

AZD5582 experimenta varios tipos de reacciones químicas, centrándose principalmente en su interacción con las IAP. El compuesto induce la degradación de cIAP1 y cIAP2, activa la quinasa 1 de la proteína que interactúa con el receptor (RIPK1) y activa las vías de apoptosis extrínseca (caspasa-8) e intrínseca (caspasa-9) . Los reactivos comunes utilizados en estas reacciones incluyen varios agentes inductores de apoptosis e inhibidores de proteínas antiapoptóticas . Los principales productos formados a partir de estas reacciones son las formas escindidas de la caspasa-3 y la caspasa-7, que son cruciales para la ejecución de la apoptosis .

Aplicaciones Científicas De Investigación

Applications in Oncology

1. Anti-Tumor Activity

AZD5582 has shown promise in treating various cancers, particularly pancreatic cancer. In preclinical studies, it induced apoptosis in pancreatic cancer cells by targeting cIAP1 and XIAP, leading to downregulation of Mcl-1, a protein that promotes cell survival. The efficacy of this compound was found to depend on the expression levels of p-Akt and p-XIAP within the tumor microenvironment .

Table 1: Summary of Anti-Tumor Effects of this compound

| Cancer Type | Mechanism of Action | Efficacy Observed |

|---|---|---|

| Pancreatic Cancer | Induces apoptosis via IAP inhibition | Significant reduction in tumor growth |

| Other Cancers | Enhances immune response and apoptosis | Variable efficacy depending on context |

2. Combination Therapies

This compound has been evaluated in combination with other therapeutic agents to enhance its anti-tumor effects. For instance, combining this compound with venetoclax (another anti-cancer drug) showed improved outcomes in patient-derived xenograft models . This suggests that this compound may be a valuable component in multi-drug regimens for cancer treatment.

Applications in HIV Research

1. Latency Reversal

This compound has been investigated as a latency-reversing agent for HIV/SIV. Studies demonstrated that it effectively induces viral RNA expression in latently infected CD4+ T cells, thus facilitating the potential clearance of these cells through immune-mediated mechanisms .

Table 2: Efficacy of this compound in HIV/SIV Research

| Study Focus | Findings | Implications |

|---|---|---|

| Latency Reversal | Induced viral RNA expression in humanized mice | Potential strategy for HIV eradication |

| Combination with Antibodies | Enhanced latency reversal when combined with IL-15 superagonists | Improved therapeutic strategies for HIV cure |

2. Pediatric Applications

Research also explored the use of this compound in pediatric models of SIV infection. While efficacy was lower than in adult models, this compound still induced on-ART viremia in a significant percentage of treated infant rhesus macaques . This highlights the need for tailored approaches when considering latency-reversing therapies for children.

Case Studies

Case Study 1: Pancreatic Cancer Treatment

In a study involving human pancreatic cancer cells, this compound demonstrated significant anti-tumor activity by inducing apoptosis through the downregulation of Mcl-1. The study indicated that sensitivity to this compound was influenced by the phosphorylation status of XIAP and Akt, suggesting potential biomarkers for patient selection .

Case Study 2: HIV Latency Reversal

A study conducted on SIV-infected rhesus macaques showed that this compound could reactivate latent viruses effectively. When used alongside SIV-specific antibodies and IL-15 superagonists, there was a notable reduction in viral reservoirs, underscoring its potential role in combination therapies aimed at achieving an HIV cure .

Mecanismo De Acción

El mecanismo de acción de AZD5582 implica su capacidad para imitar el tetrapéptido N-terminal activo del segundo activador de caspasas derivado de las mitocondrias (SMAC). Al hacerlo, this compound antagoniza potentemente las IAP, lo que lleva a la degradación de cIAP1 y cIAP2 . Esta degradación activa RIPK1, que a su vez activa las vías de apoptosis extrínseca e intrínseca . El compuesto también induce la conversión de la forma inactiva p100 del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB2) en el factor de transcripción activo p52, lo que promueve aún más la apoptosis .

Comparación Con Compuestos Similares

AZD5582 es único en su capacidad para dirigirse a cIAP1 y XIAP, lo que lo convierte en un agente inductor de apoptosis altamente efectivo. Compuestos similares incluyen otros miméticos de SMAC como LCL161 y GDC-0152, que también se dirigen a las IAP pero pueden tener diferentes perfiles de eficacia y especificidad . La capacidad de this compound para inducir la apoptosis en una variedad de líneas celulares de cáncer y su potencial como agente de reversión de la latencia del VIH resaltan su singularidad y versatilidad en la investigación científica .

Actividad Biológica

AZD5582 is a potent small molecule that functions as a SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, primarily acting as an inhibitor of apoptosis proteins (IAPs). This compound has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and HIV latency reversal. Below, we delve into the mechanisms of action, therapeutic potential, and significant research findings related to this compound.

This compound exerts its biological effects by targeting various IAPs, including X-linked IAP (XIAP) and cellular IAPs (cIAP1 and cIAP2). The compound binds to the BIR3 domain of XIAP, preventing its interaction with caspase-9, thereby promoting apoptosis in cancer cells. The IC50 values for this compound are reported as 15 nM for XIAP and cIAP1, and 21 nM for cIAP2 .

Key Mechanisms:

- Inhibition of PI3K/AKT Signaling : this compound has been shown to induce apoptosis in pancreatic cancer cells by inhibiting the PI3K/AKT pathway .

- Activation of ncNFκB Pathway : The compound activates the non-canonical NFκB signaling pathway, which is crucial for reversing HIV latency in infected cells .

Biological Activity in Cancer

This compound has demonstrated significant anti-cancer activity across various studies. Its effects have been explored in different cancer types, including pancreatic cancer and breast cancer.

Case Study: Pancreatic Cancer

In a study focused on pancreatic cancer (PC), this compound was identified as an effective SHCBP1 inhibitor. It was found to restrain tumor growth in cell lines, organoids, and patient-derived xenografts by inducing apoptosis through the inhibition of PI3K/AKT signaling pathways .

Case Study: Breast Cancer

In breast cancer models, this compound caused tumor regression in xenograft-bearing mice. It induced apoptosis in MDA-MB-231 breast cancer cells by degrading cIAP1 and cIAP2 .

Biological Activity in HIV Latency Reversal

This compound has shown promise as a latency-reversing agent (LRA) for HIV. In various studies, it has been demonstrated to activate latent HIV reservoirs in ART-suppressed individuals.

Key Findings:

- Activation of Viral Transcripts : this compound treatment increased viral RNA levels in CD4+ T cells from HIV-infected patients. This suggests that this compound can effectively reverse HIV latency by enhancing ncNFκB pathway activation .

- Combination Therapies : In studies involving SIV-infected rhesus macaques, this compound was used alongside SIV-specific antibodies and IL-15 superagonists (N-803). This combination not only induced viral reactivation but also reduced total SIV-DNA levels in lymph nodes .

Research Findings Summary

Propiedades

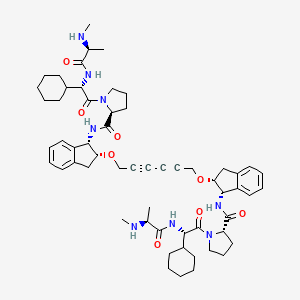

IUPAC Name |

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H78N8O8/c1-37(59-3)53(67)61-49(39-21-9-7-10-22-39)57(71)65-31-19-29-45(65)55(69)63-51-43-27-15-13-25-41(43)35-47(51)73-33-17-5-6-18-34-74-48-36-42-26-14-16-28-44(42)52(48)64-56(70)46-30-20-32-66(46)58(72)50(40-23-11-8-12-24-40)62-54(68)38(2)60-4/h13-16,25-28,37-40,45-52,59-60H,7-12,19-24,29-36H2,1-4H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)/t37-,38-,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMCRYCCYXHPQF-ZVMUOSSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)OCC#CC#CCO[C@@H]5CC6=CC=CC=C6[C@@H]5NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H78N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1015.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.